N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide
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Overview
Description
N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide is a complex organic compound characterized by the presence of fluorine, iodine, and sulfonamide groups attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and subsequent functionalization. One common method involves the use of cyclopropanation reactions, where a suitable precursor is treated with a sulfonamide reagent under specific conditions to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound shares the cyclopropanesulfonamide core but differs in the presence of a borate group instead of halogens.
N-(5-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-1,3,4-oxadiazol-2-yl)cyclopropanesulfonamide: This compound has a similar structure but includes an oxadiazole ring, which imparts different chemical properties.
Uniqueness
N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide is unique due to the combination of fluorine and iodine atoms, which provide distinct electronic and steric effects. These properties make it particularly useful in applications requiring specific molecular interactions and stability under various conditions .
Properties
Molecular Formula |
C9H8F2INO2S |
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Molecular Weight |
359.13 g/mol |
IUPAC Name |
N-(2,4-difluoro-3-iodophenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C9H8F2INO2S/c10-6-3-4-7(8(11)9(6)12)13-16(14,15)5-1-2-5/h3-5,13H,1-2H2 |
InChI Key |
YTAXDQPOGRQLRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=C(C(=C(C=C2)F)I)F |
Origin of Product |
United States |
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